molecular formula C16H19N3O3S B11171107 4-{[5-(Pentan-3-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate

4-{[5-(Pentan-3-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate

Cat. No.: B11171107
M. Wt: 333.4 g/mol
InChI Key: ADLYXEGBTVTYMA-UHFFFAOYSA-N
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Description

4-{[5-(Pentan-3-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(Pentan-3-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazine derivative with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.

    Attachment of Pentan-3-yl Group: The pentan-3-yl group can be introduced through alkylation reactions using suitable alkyl halides.

    Formation of Carbamoyl Group: The carbamoyl group can be introduced by reacting the thiadiazole derivative with an isocyanate.

    Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the carbamoyl moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Potential use as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{[5-(Pentan-3-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory and cancer pathways.

    Receptor Binding: It can bind to specific receptors on the cell surface, modulating cellular responses.

    DNA Interaction: The compound can intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: Compounds such as 5-acetyl-1,3,4-thiadiazole and 2-amino-1,3,4-thiadiazole.

    Thiazole Derivatives: Compounds such as thiazole and its derivatives.

Uniqueness

4-{[5-(Pentan-3-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole and thiazole derivatives.

Properties

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

[4-[(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C16H19N3O3S/c1-4-11(5-2)15-18-19-16(23-15)17-14(21)12-6-8-13(9-7-12)22-10(3)20/h6-9,11H,4-5H2,1-3H3,(H,17,19,21)

InChI Key

ADLYXEGBTVTYMA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

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